molecular formula C11H23N3 B1425021 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 1268334-80-0

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

Cat. No. B1425021
M. Wt: 197.32 g/mol
InChI Key: IXJLTJOUBXPZHS-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is 1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized using a combination of solution-phase and solid-phase chemistries, leading to good yield and high purity. This synthesis method is important for producing novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones (Qin et al., 2011).
  • Another study explored the bromination of 1-methylpiperidine-4-carboxaldehyde for the synthesis of 3,7,11-triazaspiro[5.6]dodecane and its derivatives. This process included cyanoethylation and alkylation, providing insights into the chemical properties and synthesis pathways (Kuroyan, Sarkisyan, & Vartanyan, 1986).

Catalytic and Structural Studies

  • Research on 3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane as a potential bifunctional mimic of transaminases highlights its possible role in catalysis. The synthesis process described provides a pathway for exploring its catalytic activities (Wu & Ahlberg, 1992).
  • The crystal structure of a related compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, was analyzed using X-ray diffraction. This study offers valuable insights into the structural aspects of similar compounds (Islam et al., 2015).

Novel Applications and Synthesis

  • Fluorinated spiro-heterocycles similar to 3,7,11-triazaspiro[5.6]dodecane have been synthesized, with their structures analyzed using X-ray diffraction and NMR techniques. This represents an innovative approach to the design of new spiro-heterocyclic compounds (Islam et al., 2015).

Chirality and Stereochemistry

  • The synthesis of chiral cyclic amines, including 3,7,11-triazaspiro[5.6]dodecane derivatives, has been explored. This research contributes to the understanding of chirality in azaadamantane derivatives, which has implications in stereochemistry (Rivera et al., 2012).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane . This document would provide detailed information about the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJLTJOUBXPZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 2
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 3
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 4
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 5
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 6
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

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